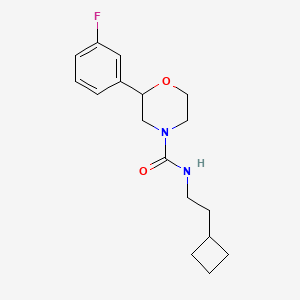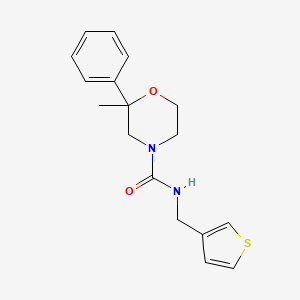
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized by Abbott Laboratories in the late 1990s and has since been the focus of extensive scientific research.
Wirkmechanismus
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide acts as an agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This receptor is located in the central nervous system and is involved in the modulation of pain and mood. Activation of this receptor by N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antinociceptive effects in humans, with a low incidence of side effects. N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has been shown to produce a range of physiological effects, including changes in heart rate, blood pressure, and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which makes it a useful tool for investigating the role of this receptor in pain and mood modulation. However, N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has some limitations for use in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands on the receptor. Additionally, N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide. One direction is to investigate its potential use in the treatment of addiction and depression. Another direction is to investigate the effects of N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide on other neurotransmitter systems, such as the opioid and cannabinoid systems. Finally, further research is needed to fully understand the physiological and biochemical effects of N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide, and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide involves the reaction of 3-fluoroaniline with cyclobutyl ethyl ketone to form 3-fluoro-N-cyclobutylethylacetanilide. This intermediate is then reacted with morpholine and isobutyl chloroformate to yield N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential use as a novel analgesic. It has been shown to be effective in the treatment of acute and chronic pain, including neuropathic pain, inflammatory pain, and visceral pain. N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide has also been investigated for its potential use in the treatment of addiction and depression.
Eigenschaften
IUPAC Name |
N-(2-cyclobutylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-6-2-5-14(11-15)16-12-20(9-10-22-16)17(21)19-8-7-13-3-1-4-13/h2,5-6,11,13,16H,1,3-4,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHRKDBTRHCWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCNC(=O)N2CCOC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![2-(3,4-difluorophenyl)-N-[[3-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627614.png)
![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)
![2-[[[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6627629.png)
![2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
![2-(3,4-difluorophenyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627658.png)
![2-(3,4-difluorophenyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627675.png)

![2-[3-(difluoromethoxy)phenyl]-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide](/img/structure/B6627700.png)
![N-[(3-cyanophenyl)methyl]-2-[3-(difluoromethoxy)phenyl]morpholine-4-carboxamide](/img/structure/B6627703.png)